molecular formula C16H16ClNO2 B5821827 N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5821827
M. Wt: 289.75 g/mol
InChI Key: DUIUWIOJRSVTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Nabumetone is a prodrug that is metabolized in the liver to its active form, which inhibits the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain, and their inhibition by N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide leads to a reduction in these symptoms.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its well-established mechanism of action and pharmacokinetics. This makes it a reliable tool for investigating the role of prostaglandins in various biological processes. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its potential for off-target effects, as it may inhibit other enzymes in addition to COX.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as mentioned earlier. Another area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, further research is needed to investigate the potential for N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide to cause adverse effects on the liver and kidneys, as these organs play a key role in the metabolism and excretion of the drug.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide involves the reaction of 4-chloro-2-methylphenylamine with 2-methylphenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then hydrolyzed to yield N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-15(11)20-10-16(19)18-14-8-7-13(17)9-12(14)2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIUWIOJRSVTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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